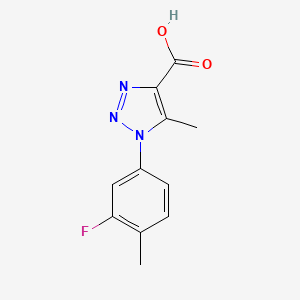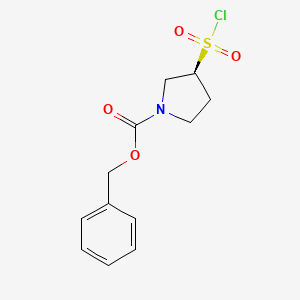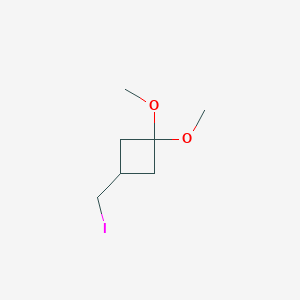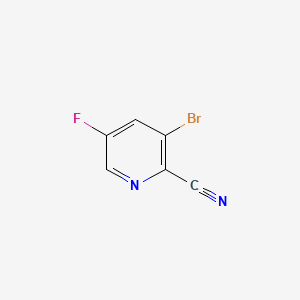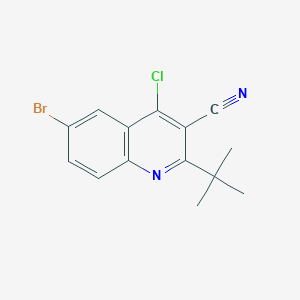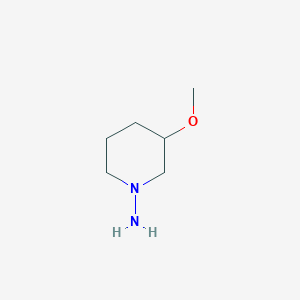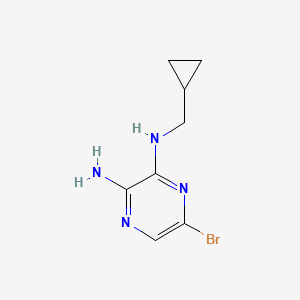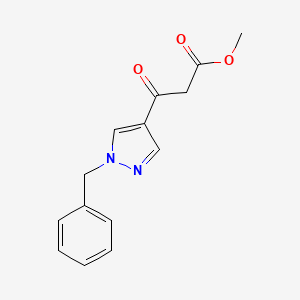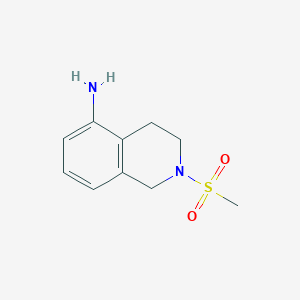
2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-5-amine
Overview
Description
“2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-5-amine” is a chemical compound with the CAS Number: 1179014-45-9 . It has a molecular weight of 226.3 . The IUPAC name for this compound is 2-(methylsulfonyl)-1,2,3,4-tetrahydro-5-isoquinolinamine .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . A combination of this reaction with a subsequent intramolecular Buchwald–Hartwig amination creates a new and simple two-step procedure that gives direct access to pharmacologically important 1,2,3,4-tetrahydroquinolines .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O2S/c1-15(13,14)12-6-5-9-8(7-12)3-2-4-10(9)11/h2-4H,5-7,11H2,1H3 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .Scientific Research Applications
Enzyme Inhibition Studies
- Methanesulfonyl fluoride, a related compound, has been found to inhibit acetylcholinesterase, producing a methanesulfonyl enzyme derivative (Kitz & Wilson, 1963).
Stereochemical Aspects in Chemical Reactions
- 2-Acyl or sulfonyl derivatives of tetrahydroisoquinolines undergo stereoselective conversions to 4-amino derivatives, suggesting potential applications in stereochemical synthesis (Sugiura et al., 1997).
Probing Receptors
- Derivatives of tetrahydroisoquinolines, like 6-(omega-methanesulfonylthioalkoxy)-2-N-methyl-1,2,3,4-tetrahydroisoquinolines, show potential in probing alpha2-adrenergic receptors, indicating a role in receptor modeling and drug design (Heinonen et al., 1998).
Catalysis and Sulfotransferase Activity
- Amine N-sulfotransferase, isolated from guinea pig liver, catalyzes sulfuryl group transfer to amines like tetrahydroisoquinoline, indicating a role in biochemical transformations (Ramaswamy & Jakoby, 1987).
Synthesis of Bioactive Compounds
- Tetrahydroquinolines, including derivatives, are structurally present in several biologically active alkaloids. Research focuses on developing efficient methods for synthesizing these compounds, which may include methanesulfonyl derivatives (Ryu, 2006).
Redox Reactions
- Cyclic amines like tetrahydroisoquinoline undergo redox-neutral annulations, a process involving dual C-H functionalization, suggesting applications in organic synthesis (Paul et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-15(13,14)12-6-5-9-8(7-12)3-2-4-10(9)11/h2-4H,5-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCCURKVUWPQQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)C=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






